Cyanotemozolomide
Übersicht
Beschreibung
Cyanotemozolomide is a derivative of temozolomide, an antineoplastic agent widely used in chemotherapy. It is known for its potential as an antitumor agent, particularly in the treatment of malignant brain tumors. The chemical formula of this compound is C6H4N6O4, and it is characterized by its white crystalline solid form, which is soluble in water and organic solvents .
Wissenschaftliche Forschungsanwendungen
Cyanotemozolomide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: this compound is studied for its interactions with biological macromolecules.
Medicine: It is investigated for its potential as an antitumor agent, particularly in the treatment of glioblastoma and other malignant brain tumors.
Industry: this compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Safety and Hazards
Wirkmechanismus
Target of Action
Cyanotemozolomide is a derivative of temozolomide , an antineoplastic agent . Temozolomide primarily targets the DNA of cancer cells . It delivers a methyl group to the purine bases of DNA, specifically O6-guanine, N7-guanine, and N3-adenine . The primary cytotoxic lesion, O6-methylguanine (O6-MeG), can be removed by methylguanine methyltransferase (MGMT; direct repair) in tumors expressing this protein .
Mode of Action
The mode of action of this compound is likely similar to that of temozolomide, given that it is a derivative of the latter . Temozolomide acts as an alkylating agent prodrug, undergoing spontaneous chemical degradation at physiological pH to form the highly reactive alkylating agent, methyl-triazenyl imidazole carboxamide (MTIC) . This agent deposits methyl groups on DNA guanine bases , leading to the formation of nicks in the DNA and ultimately resulting in apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by temozolomide. Temozolomide’s action results in the formation of potentially lethal N7- and N3- purine lesions, particularly when O6-MeG adducts are repaired or tolerated . Disruption of base excision repair (BER) results in the persistence of these lesions, contributing significantly to temozolomide’s cytotoxicity .
Pharmacokinetics
Temozolomide, from which this compound is derived, is known to have good penetration of the blood-brain barrier due to its small size . After oral administration, temozolomide is readily absorbed in the small intestine and undergoes spontaneous intracellular conversion via hydrolysis into MTIC . The clearance of temozolomide is 0.116±0.004l/kg/h, and the volume of distribution at steady state is 0.254±0.033l/kg .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of temozolomide. The methylation of DNA guanine bases by temozolomide leads to the formation of DNA nicks, which cellular repair mechanisms cannot adjust to, resulting in apoptosis .
Action Environment
Many physiological and environmental factors are known to influence the action of cyanotoxins, including microcystins, nodularin, cylindrospermopsin, anatoxins, and saxitoxins . These factors often modulate the free cytosolic Ca^2+ level, which in turn regulates myosin activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanotemozolomide can be synthesized through various methods. One common approach involves the nitration of temozolomide followed by a series of reactions including chlorination and hydrolysis. The process typically involves the following steps:
Nitration: Temozolomide is nitrated using nitric acid in the presence of a catalyst.
Chlorination: The nitrated product is then chlorinated using thionyl chloride.
Hydrolysis: The chlorinated product undergoes hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanotemozolomide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazotetrazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Cyanotemozolomide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Temozolomide: The parent compound, widely used in chemotherapy.
Dacarbazine: Another alkylating agent used in cancer treatment.
Procarbazine: An antineoplastic agent with a similar mechanism of action
This compound stands out due to its enhanced reactivity and potential for higher efficacy in certain cancer treatments.
Eigenschaften
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSHZIRQNZADET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450817 | |
Record name | Cyanotemozolomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114601-31-9, 287964-59-4 | |
Record name | 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanotemozolomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.